synthesis of 4-Heptanol from dipropylketone
synthesis of 4-Heptanol from dipropylketone
An In-depth Technical Guide on the Synthesis of 4-Heptanol from Dipropylketone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Heptanol via the chemical reduction of dipropylketone (also known as 4-heptanone). The document details the primary synthetic methodologies, including reduction by sodium borohydride and lithium aluminum hydride, as well as catalytic hydrogenation. It offers detailed experimental protocols, comparative data on reagents and reaction conditions, and visual diagrams of the reaction pathway and experimental workflow to facilitate understanding and replication. The content is curated for professionals in the fields of chemical research and drug development, emphasizing practical application, safety, and efficiency.
Introduction
4-Heptanol is a secondary alcohol of significant interest in various fields, including its use as a specialty solvent and as an intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds. Its precursor, dipropylketone (4-heptanone), is a symmetrical ketone that can be efficiently converted to the target alcohol through the reduction of its carbonyl group.[1][2][3] The primary and most direct synthetic route is the nucleophilic addition of a hydride ion to the carbonyl carbon.
This guide focuses on the most common and effective methods for achieving this transformation, providing the necessary data and protocols for laboratory application.
Reaction Overview
The conversion of dipropylketone to 4-Heptanol is a classic example of ketone reduction. The overall reaction involves the addition of two hydrogen atoms across the carbonyl double bond, transforming the carbonyl group (C=O) into a hydroxyl group (-OH).
General Reaction Scheme: (CH₃CH₂CH₂)₂C=O + [H] → (CH₃CH₂CH₂)₂CHOH Dipropylketone → 4-Heptanol
The source of the reducing agent, denoted as [H], determines the specific methodology, reagents, and reaction conditions.
Core Synthesis Methodologies
The reduction of dipropylketone can be accomplished through several reliable methods. The choice of method often depends on the desired scale, available equipment, cost, and safety considerations. The most prevalent methods are reduction by metal hydrides and catalytic hydrogenation.
Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[4][5] Its principal advantages are its stability in protic solvents (like alcohols) and its relative safety compared to more powerful hydrides.[5][6] One mole of NaBH₄ can, in theory, reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[5]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a significantly more potent and less selective reducing agent than NaBH₄.[7][8] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, and amides.[7][8] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents and must be used under strictly anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[5][6]
Catalytic Hydrogenation
This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂).[9][10] The ketone is dissolved in a suitable solvent and exposed to hydrogen gas under pressure in the presence of the catalyst. While highly effective, this method can also reduce other unsaturated functional groups, such as alkenes or alkynes, if present in the molecule.[9] It typically requires specialized equipment like a hydrogenation reactor.[11]
Data Presentation
Quantitative data for the reactant, product, and a comparison of the primary reducing agents are summarized below for clarity and easy reference.
Table 1: Physical and Chemical Properties of Key Compounds
| Property | Dipropylketone (4-Heptanone) | 4-Heptanol |
| IUPAC Name | Heptan-4-one | Heptan-4-ol |
| Formula | C₇H₁₄O[2][12] | C₇H₁₆O |
| Molar Mass | 114.19 g/mol [2] | 116.20 g/mol |
| Appearance | Colorless liquid[2][13] | Colorless liquid |
| Boiling Point | 144-145 °C[2][14] | ~155-157 °C |
| Density | ~0.817 g/mL[2] | ~0.819 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents.[13] | Slightly soluble in water; soluble in organic solvents. |
Table 2: Comparison of Common Hydride Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild; selective for aldehydes & ketones.[4] | Strong; reduces most carbonyls and carboxyls.[7][8] |
| Solvent System | Protic (Methanol, Ethanol).[5][15] | Aprotic, Anhydrous (Diethyl Ether, THF).[6] |
| Safety | Relatively safe; stable in air and protic solvents.[6] | Highly reactive; pyrophoric in moist air, reacts violently with water.[6] |
| Workup | Simple aqueous workup.[15][16] | Careful, multi-step quenching required.[6][17] |
| Typical Yields | High to excellent (>90%) | Excellent (>95%) |
Experimental Protocols
The following protocols are generalized procedures adapted for the specific based on established methods for ketone reduction.[5][15][16][18]
Protocol 1: Synthesis of 4-Heptanol via Sodium Borohydride Reduction
Materials:
-
Dipropylketone (4-Heptanone)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
3M Hydrochloric Acid (HCl)
-
Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.10 mol) of dipropylketone in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Addition of Reducing Agent: While maintaining the temperature, slowly and portion-wise add 1.0 g (0.026 mol) of sodium borohydride to the stirred solution over 15-20 minutes. Note: Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Then, slowly add 3M HCl until the solution is slightly acidic (pH ~6) to neutralize any remaining borohydride and hydrolyze the borate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product is 4-Heptanol.
-
Purification (Optional): If necessary, the product can be purified by fractional distillation. Collect the fraction boiling at approximately 155-157 °C.
Protocol 2: Synthesis of 4-Heptanol via Lithium Aluminum Hydride Reduction
Materials:
-
Dipropylketone (4-Heptanone)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
Reagent Preparation: In the flask, prepare a suspension of 1.2 g (0.032 mol) of LiAlH₄ in 75 mL of anhydrous diethyl ether. Cool this suspension to 0 °C in an ice-water bath.
-
Addition of Ketone: Dissolve 11.4 g (0.10 mol) of dipropylketone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Workup (Fieser Method): Extreme caution is required during this step. Cool the flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
1.2 mL of water
-
1.2 mL of 15% aqueous NaOH
-
3.6 mL of water
-
-
Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture for an additional 30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the precipitate with several portions of diethyl ether.
-
Drying & Solvent Removal: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate. Filter and remove the diethyl ether using a rotary evaporator to yield the crude 4-Heptanol.
-
Purification (Optional): Purify via fractional distillation as described in Protocol 1.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key pathways and workflows.
Caption: General reaction pathway for the hydride reduction of dipropylketone.
Caption: Experimental workflow for the synthesis of 4-Heptanol using NaBH₄.
References
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- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 4-Heptanone [webbook.nist.gov]
- 13. 4-Heptanone | C7H14O | CID 31246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. DIPROPYL KETONE [chembk.com]
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